molecular formula C15H11ClN4O B5299020 N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide

N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5299020
M. Wt: 298.73 g/mol
InChI Key: GPZLPWNRTLPMFB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 3-chlorophenyl group and a 1,2,4-triazol-4-yl group. Compounds of this nature are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine in the presence of a coupling agent such as carbodiimide.

    Substitution with 3-Chlorophenyl Group:

    Introduction of the 1,2,4-Triazol-4-yl Group: The triazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide core.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential pharmacological effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-(1,2,3-triazol-4-yl)benzamide: Similar structure but with a different triazole ring.

    N-(3-chlorophenyl)-4-(1,2,4-triazol-3-yl)benzamide: Variation in the position of the triazole ring.

    N-(3-chlorophenyl)-4-(1,2,4-triazol-5-yl)benzamide: Another positional isomer of the triazole ring.

Uniqueness

N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its isomers.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-12-2-1-3-13(8-12)19-15(21)11-4-6-14(7-5-11)20-9-17-18-10-20/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLPWNRTLPMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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